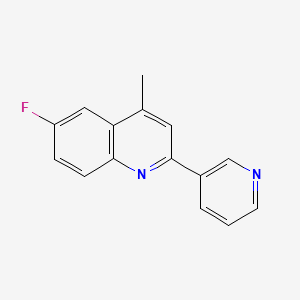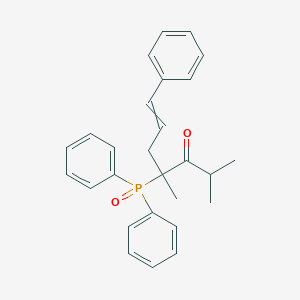
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one is a complex organic compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The structure of this compound includes a phosphoryl group (P=O) attached to a heptenone backbone, which is further substituted with phenyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with appropriate alkenes and ketones under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
作用机制
The mechanism of action of 4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions and other electrophilic species, making it an effective ligand in coordination complexes. The compound can also participate in redox reactions, where it acts as an electron donor or acceptor, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the heptenone backbone.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phosphorylketones: A class of compounds with similar functional groups but different structural backbones.
Uniqueness
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one is unique due to its specific combination of functional groups and structural features. The presence of both the phosphoryl group and the heptenone backbone provides distinct reactivity and potential applications that are not observed in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
821770-31-4 |
|---|---|
分子式 |
C27H29O2P |
分子量 |
416.5 g/mol |
IUPAC 名称 |
4-diphenylphosphoryl-2,4-dimethyl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C27H29O2P/c1-22(2)26(28)27(3,21-13-16-23-14-7-4-8-15-23)30(29,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-20,22H,21H2,1-3H3 |
InChI 键 |
RMXBUQPRUJTJSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C(C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)

![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
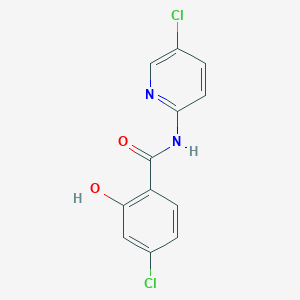
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)

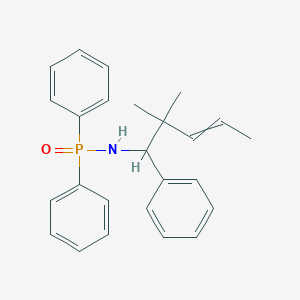
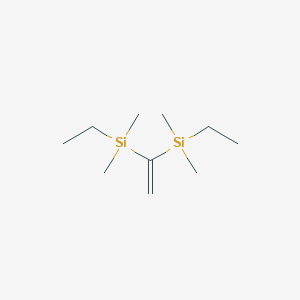
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
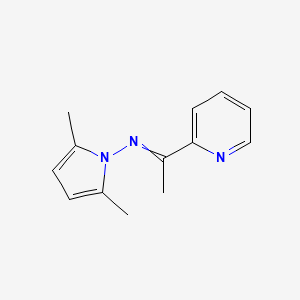
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
